molecular formula C13H20N2O5S B2377579 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide CAS No. 2415554-37-7

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide

Cat. No. B2377579
CAS RN: 2415554-37-7
M. Wt: 316.37
InChI Key: IKVWFJIWGYNHJX-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly potent and selective inhibitor of a protein called fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of the endocannabinoid system. In

Mechanism Of Action

The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide involves the inhibition of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and play a crucial role in the regulation of various physiological processes, including pain, inflammation, and mood. The inhibition of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide leads to an increase in endocannabinoid levels, which results in the activation of cannabinoid receptors and the subsequent therapeutic effects.
Biochemical and Physiological Effects:
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to be a highly potent and selective inhibitor of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide, which leads to an increase in endocannabinoid levels. This increase in endocannabinoid levels has been shown to have therapeutic effects in various diseases, including pain, inflammation, anxiety, and depression. Additionally, N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide has been found to have no significant side effects, making it a safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide, which makes it an ideal tool for studying the endocannabinoid system. Additionally, it has been found to have no significant side effects, making it a safe and effective therapeutic agent. However, one limitation of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide is its high cost, which may limit its use in some research studies.

Future Directions

There are several future directions for the research and development of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide. One potential direction is the development of more cost-effective synthesis methods to increase its availability and accessibility. Additionally, further studies are needed to explore its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. Furthermore, the development of more potent and selective N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide inhibitors may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide involves several steps, including the reaction of 4-methoxypiperidine with methanesulfonyl chloride to form N-(4-methoxypiperidin-1-yl)methanesulfonamide. This intermediate is then reacted with furan-2-carboxylic acid to produce the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a highly potent and selective inhibitor of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide, which is responsible for the breakdown of endocannabinoids in the body. The inhibition of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various diseases, including pain, inflammation, anxiety, and depression.

properties

IUPAC Name

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-19-13(5-7-15(8-6-13)21(2,17)18)10-14-12(16)11-4-3-9-20-11/h3-4,9H,5-8,10H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVWFJIWGYNHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide

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